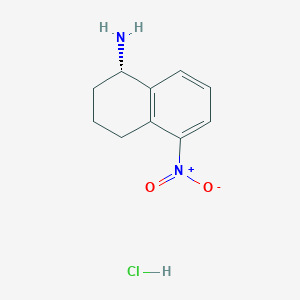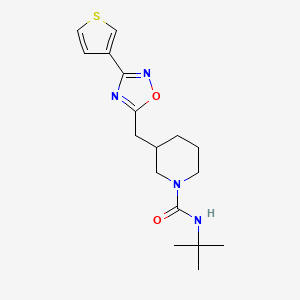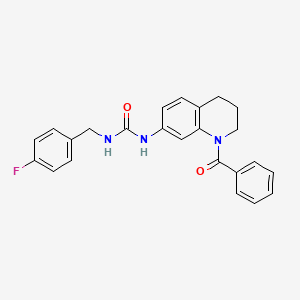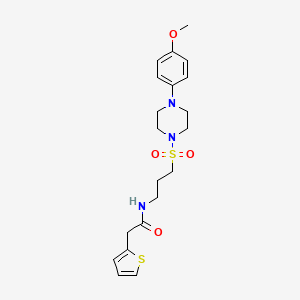
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S)-5-NT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other neurological disorders.
Wirkmechanismus
(1S)-5-NT is a selective dopamine D3 receptor antagonist, meaning that it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is involved in the regulation of reward and reinforcement pathways in the brain, which are thought to be involved in addiction and other neurological disorders.
Biochemical and physiological effects:
Studies have shown that (1S)-5-NT can reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction in humans. Additionally, (1S)-5-NT has been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-5-NT in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of specific neural pathways. However, one limitation of using (1S)-5-NT is that its effects may be species-specific and may not translate directly to humans.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of (1S)-5-NT in the treatment of other neurological disorders, such as Parkinson's disease.
2. Studying the effects of (1S)-5-NT on other neurotransmitter systems, such as the glutamate system.
3. Investigating the potential use of (1S)-5-NT as a tool to study the role of the dopamine D3 receptor in addiction and other neurological disorders.
4. Developing more selective and potent dopamine D3 receptor antagonists for use in scientific research.
Synthesemethoden
The synthesis of (1S)-5-NT involves the reduction of 5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine using sodium dithionite in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
(1S)-5-NT has been studied for its potential use as a therapeutic agent in the treatment of addiction, particularly cocaine addiction. Studies have shown that (1S)-5-NT can reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction in humans. Additionally, (1S)-5-NT has been shown to have potential therapeutic applications in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease.
Eigenschaften
IUPAC Name |
(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOVTXONVWABE-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2621525.png)
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2621527.png)
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride](/img/structure/B2621531.png)



![[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2621541.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)

![(3As,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2621545.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2621546.png)